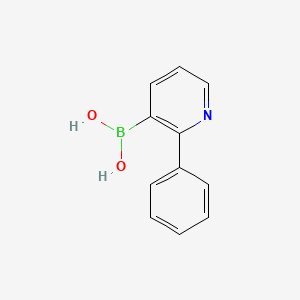
2-フェニルピリジン-3-ボロン酸
概要
説明
2-Phenylpyridine-3-boronic acid is an organoboron compound with the molecular formula C11H10BNO2. It is a derivative of pyridine and boronic acid, characterized by the presence of a phenyl group attached to the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .
科学的研究の応用
2-Phenylpyridine-3-boronic acid has diverse applications in scientific research:
作用機序
Target of Action
Boronic acids, including 2-phenylpyridine-3-boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 2-Phenylpyridine-3-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a palladium catalyst . The palladium catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new Pd–C bond . The boronic acid group of 2-Phenylpyridine-3-boronic acid then replaces the electrophilic group on the palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction involving 2-Phenylpyridine-3-boronic acid affects the carbon–carbon bond formation pathway . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
The safety data sheet indicates that exposure to the compound should be avoided, suggesting that it may have low bioavailability .
Result of Action
The molecular effect of the action of 2-Phenylpyridine-3-boronic acid is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action, efficacy, and stability of 2-Phenylpyridine-3-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst and a base, and it typically takes place in an organic solvent . Additionally, the safety data sheet for 2-Phenylpyridine-3-boronic acid recommends avoiding dust formation and ensuring adequate ventilation, indicating that the compound’s action and stability may be affected by the physical state of the compound and the ventilation of the environment .
生化学分析
Biochemical Properties
2-Phenylpyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of 2-Phenylpyridine-3-boronic acid with palladium catalysts and halides, leading to the formation of biaryl compounds . The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The boronic acid group in 2-Phenylpyridine-3-boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
2-Phenylpyridine-3-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function. For example, 2-Phenylpyridine-3-boronic acid has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation . Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 2-Phenylpyridine-3-boronic acid involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific target. For instance, 2-Phenylpyridine-3-boronic acid can inhibit proteases by binding to their active sites, preventing substrate cleavage . The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylpyridine-3-boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that 2-Phenylpyridine-3-boronic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects can include changes in cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Phenylpyridine-3-boronic acid vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity . At higher doses, 2-Phenylpyridine-3-boronic acid can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
2-Phenylpyridine-3-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular function. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, 2-Phenylpyridine-3-boronic acid can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Phenylpyridine-3-boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The transport and distribution of 2-Phenylpyridine-3-boronic acid are crucial for its efficacy in biochemical assays and therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Phenylpyridine-3-boronic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 2-Phenylpyridine-3-boronic acid exerts its effects at the appropriate sites within the cell, modulating cellular processes and functions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyridine-3-boronic acid typically involves the following methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal (such as lithium or magnesium), followed by reaction with a boron reagent like trialkylborates.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange on the pyridine ring, followed by borylation using trialkylborates.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane under palladium catalysis.
Iridium or Rhodium-Catalyzed C-H Borylation: This method activates the C-H bond on the pyridine ring using iridium or rhodium catalysts, followed by borylation.
Industrial Production Methods: Industrial production of 2-Phenylpyridine-3-boronic acid often employs the palladium-catalyzed cross-coupling method due to its efficiency and scalability .
化学反応の分析
Types of Reactions: 2-Phenylpyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Halides and Pseudohalides: For substitution reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation reactions.
類似化合物との比較
Phenylboronic Acid: Similar in structure but lacks the pyridine ring.
Pyridine-3-boronic Acid: Similar but lacks the phenyl group.
2-Phenylpyridine: Similar but lacks the boronic acid group.
Uniqueness: 2-Phenylpyridine-3-boronic acid is unique due to the presence of both a phenyl group and a pyridine ring, which enhances its reactivity and versatility in organic synthesis . The combination of these functional groups allows for a wide range of chemical transformations and applications .
特性
IUPAC Name |
(2-phenylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMAGGNQKVLKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376725 | |
| Record name | 2-Phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029654-14-5 | |
| Record name | 2-Phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


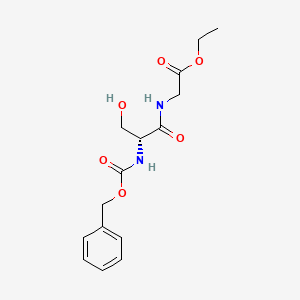
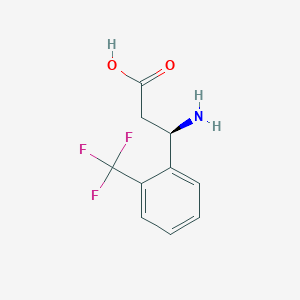
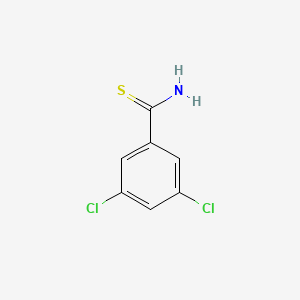
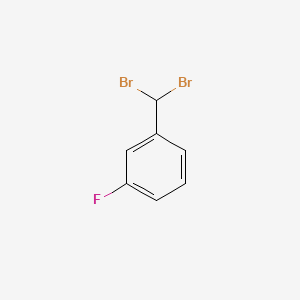

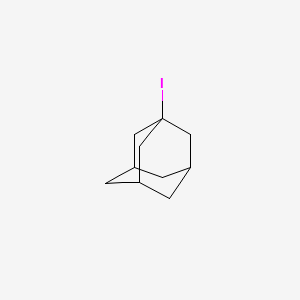
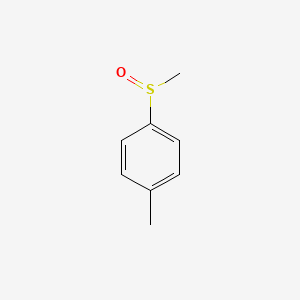
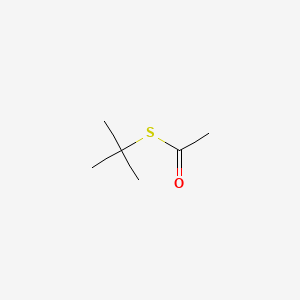
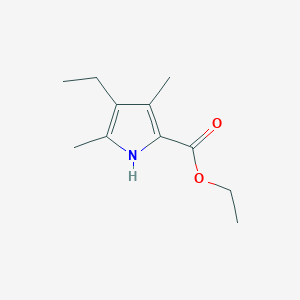
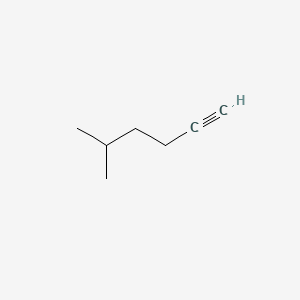
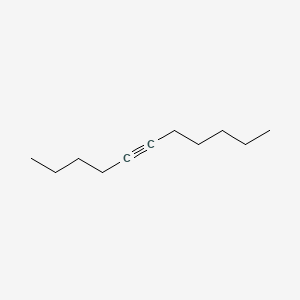
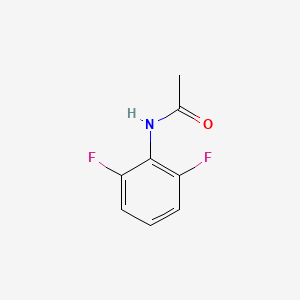
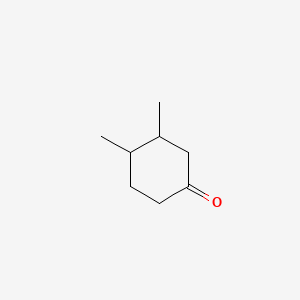
![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)
